6-Oxo-17|A-estradiol 17-Valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-17|A-estradiol 17-Valerate, also known as 6-oxoestradiol, is a synthetic derivative of the hormone estradiol. It is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer .
Molecular Structure Analysis
Commercial estradiol 17 β valerate crystallizes in the monoclinic space group P 2 1 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å 3, and Z = 4 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C23H30O4 and its molecular weight is 370.489 .Scientific Research Applications
Crystal Structure and Hormone Replacement Therapy Application The crystal structure of estradiol 17β valerate, a closely related compound, has been analyzed, revealing its crystallization in the monoclinic space group and its application in hormone replacement therapy for menopause symptoms and advanced prostate cancer treatment. This structural analysis contributes to understanding the compound's physical properties and therapeutic potential (Wheatley et al., 2018).
Neuroprotective Potential in Parkinson's Disease Research on estrogen and selective estrogen receptor modulators (SERMs) indicates that certain compounds, including 17β-estradiol, might have a beneficial effect in Parkinson's disease by ameliorating behavioral and biochemical alterations induced by neurotoxic agents. These findings suggest the potential neuroprotective role of estrogenic compounds in neurodegenerative diseases (Baraka et al., 2011).
Conformational Analysis and Estrogen Receptor Interaction The conformational and vibrational analysis of Estradiol 17β valerate, focusing on its phase transition and interaction with the estrogen receptor, suggests its inhibitive and agonist nature. This research enhances understanding of the compound's biochemical mechanisms and potential therapeutic applications (Pandey et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-Oxo-17|A-estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate, is the Estrogen Receptor (ER) . The ER has two subtypes, ERα and ERβ, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
This compound is a pro-drug ester of Estradiol . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the ER . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Pharmacokinetics
The pharmacokinetics of this compound, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its estrogenic activity. It can inhibit fertility and suppress sex hormone production in both women and men . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
Environmental factors such as the presence of other hormones, the overall health status of the individual, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For example, the application of sunscreen or lotion can alter the C max of estradiol . Furthermore, the solid state forms of the compound can be influenced by factors such as particle size and conditions .
Safety and Hazards
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXZAKLFWUEYOB-RHDNAEHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.